(E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate is an organic compound with the molecular formula C12H13BrO2. It is a derivative of acrylic acid, featuring a bromine atom and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-5-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Reagents such as hydrogen bromide or borane in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of dibromo derivatives or hydroboration products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate involves its interaction with various molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The pathways involved may include nucleophilic substitution and addition reactions, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromopropionate
- 2-Bromo-5-methylpyridine
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
(E)-Ethyl 3-(2-bromo-5-methylphenyl)acrylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and an acrylate moiety
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-5-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8H,3H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQCEICRLTELY-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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